2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile
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Description
2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Novel Routes to Heterocyclic Compounds : Research by Moustafa et al. (2012) has demonstrated the reactivity of enaminones with certain tricarbonitriles, leading to the synthesis of naphthyridine derivatives and other heterocyclic structures. These findings reveal the compound's utility in generating complex molecules with potential applications in pharmaceuticals and materials science (M. Moustafa et al., 2012).
Organocatalyzed Synthesis : The work of Ding and Zhao (2010) highlights the organocatalytic synthesis of tetrahydrochromene carbonitriles, showcasing the utility of related compounds in asymmetric synthesis and the development of novel organocatalysts (Derong Ding & Cong-Gui Zhao, 2010).
Antifungal Properties : Gholap et al. (2007) synthesized a series of tetrahydroquinoline carbonitriles, including structures related to the target compound, and evaluated their antifungal properties. This research suggests potential applications in developing new antifungal agents (A. R. Gholap et al., 2007).
Crystal Structure and Antimicrobial Evaluation : Studies also extend to the crystal structure analysis of similar compounds, as well as their antimicrobial activity, offering insights into their structural and functional roles in medicinal chemistry. For instance, Kant et al. (2014) and Desai et al. (2015) provide data on the crystal structure and antimicrobial evaluation, respectively, underscoring the diverse applications of these compounds in both structural analysis and drug development (R. Kant et al., 2014); (N. Desai et al., 2015).
Properties
IUPAC Name |
2-[(3-oxo-5-propylcyclohexen-1-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-5-12-8-14(10-15(19)9-12)18-16-7-4-3-6-13(16)11-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFWPDCQWPDFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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